Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Descripción general

Descripción

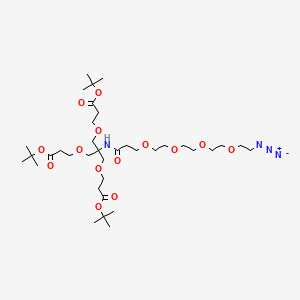

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a multi-arm polyethylene glycol (PEG) reagent that contains an azide group and three hydroxyl groups. The azide group allows for click chemistry reactions, making this compound highly versatile in various chemical modifications and conjugations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane involves multiple steps, starting with the preparation of the PEG backbone. The azide group is introduced through azidation reactions, while the t-butoxycarbonylethoxymethyl groups are added via esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound follows standard organic synthesis techniques under controlled conditions to ensure high purity and yield. The process involves large-scale reactions in reactors, followed by purification steps such as chromatography and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl

Actividad Biológica

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug development. This compound features an azide functional group, which is essential for its application in "Click Chemistry," allowing for efficient conjugation with alkyne-containing molecules. The hydrophilic nature of the PEG component enhances solubility in biological environments, making it suitable for various biomedical applications.

Chemical Structure and Properties

- Molecular Formula : C36H66N4O14

- Molecular Weight : 778.9 g/mol

- CAS Number : 1421933-29-0

- Purity : Typically >95%

- Functional Groups : Azide, t-butyl ester

- Storage Conditions : -20 °C

The structure includes four ethylene glycol units, which contribute to its hydrophilicity and solubility. The presence of three t-butyl ester groups allows for protection during chemical reactions, which can be deprotected under mild acidic conditions.

This compound primarily functions as a linker molecule in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit and degrade specific cellular proteins by harnessing the ubiquitin-proteasome system. The azide group facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand that targets the protein of interest, enhancing therapeutic efficacy while minimizing off-target effects .

Applications in Drug Development

- Bioconjugation : The azide moiety allows for specific labeling of proteins and other biomolecules without altering their biological function. This property is crucial for developing targeted therapies and studying protein interactions.

- Click Chemistry : The compound's reactivity through Click Chemistry enables the formation of stable linkages with various biomolecules, facilitating drug delivery systems and protein labeling .

- Targeted Drug Delivery : By conjugating therapeutic agents to targeting moieties using this compound, researchers can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and efficacy.

Interaction Studies

Research often employs techniques such as mass spectrometry and fluorescence spectroscopy to analyze the stability and functionality of conjugates formed with this compound. These studies focus on binding efficiency and specificity when conjugated to target biomolecules, providing insights into protein interactions within cellular environments .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Azido-PEG3-Amido-Tris | Shorter PEG chain; fewer hydroxyl groups | Less hydrophilic; different reactivity profile |

| Azido-PEG5-Amido-Tris | Longer PEG chain; increased solubility | Enhanced solubility but may alter biological activity |

| Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methane | Contains carboxylic acid groups | More reactive towards amines; used in different contexts |

| This compound | Tert-butoxycarbonyl protecting groups | Protects functional groups during reactions |

This compound stands out due to its balanced combination of hydrophilicity, reactivity through Click Chemistry, and suitability for various biological applications. Its unique structure allows for versatile use in drug delivery systems while maintaining stability and functionality in complex biological environments .

Study 1: PROTAC Development

A study demonstrated the effectiveness of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The azide group allowed for precise conjugation to ligands targeting E3 ubiquitin ligases, leading to enhanced degradation rates of target proteins in cancer cells.

Study 2: Protein Labeling

Another research focused on using this compound for protein labeling in live cells. The azide's ability to form stable linkages enabled researchers to track protein dynamics effectively, providing insights into cellular processes and interactions.

Study 3: Drug Delivery Systems

A recent investigation highlighted the use of this compound in developing targeted drug delivery systems that improved the therapeutic index of chemotherapeutic agents by reducing systemic toxicity while enhancing tumor accumulation.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDPDERWOTZNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.